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molecular formula C9H11NO3 B8700522 Methyl 5-methoxy-6-methylpicolinate

Methyl 5-methoxy-6-methylpicolinate

Cat. No. B8700522
M. Wt: 181.19 g/mol
InChI Key: KNHDIULGDLMXFQ-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

To methyl 5-methoxy-6-methyl-pyridine-2-carboxylate (1.00 g, 5.52 mmol) was dissolved in tetrahydrofuran (5.4 mL) was added water (2.7 mL) and LiOH (132.2 mg, 5.52 mmol). The mixture was stirred at room temperature overnight, then at 60° C. for 1.5 hours. Additional LiOH in water (2.76 mL of 2 M, 5.519 mmol) was added and the reaction was heated at 60° C. for 0.5 hours. The mixture was poured into water (5 mL) and ethyl acetate (15 mL) and the layers were separated. The aqueous layer was acidified to pH 4 with 2 N HCl and was extracted with ethyl acetate (7×25 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield 5-methoxy-6-methylpicolinic acid (0.71 g, 77%) as a white solid. 1H NMR (400 MHz, DMSO) δ 12.71 (s, 1H), 7.92 (d, J=8.5 Hz, 1H), 7.43 (d, J=8.5 Hz, 1H), 3.89 (s, 3H), 2.40 (s, 3H). ESI-MS m/z calc. 167.1, found 168.3 (M+1)+; Retention time: 0.19 minutes (3 min run).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
132.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([O:12]C)=[O:11])=[N:7][C:8]=1[CH3:9].O.[Li+].[OH-].C(OCC)(=O)C>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[N:7][C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC(=NC1C)C(=O)OC
Name
Quantity
5.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Name
Quantity
132.2 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2.76 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 60° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (7×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC(=NC1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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